molecular formula C21H19BrN2O3 B4031589 N-(4-bromophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide

N-(4-bromophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide

Cat. No.: B4031589
M. Wt: 427.3 g/mol
InChI Key: WCPCXJDWGDEQRA-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide is a complex organic compound characterized by its unique structural features, including a bromophenyl group and a dioxooctahydroisoindolyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the 4-bromophenylamine, which is then reacted with a suitable benzoyl chloride derivative under basic conditions to form the corresponding benzamide. The dioxooctahydroisoindolyl group is introduced through a cyclization reaction involving a suitable dicarboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby exerting an antimicrobial or anticancer effect.

Comparison with Similar Compounds

N-(4-bromophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide can be compared with other similar compounds, such as:

    N-(4-chlorophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and biological activity.

    N-(4-fluorophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide: Contains a fluorine atom, potentially leading to different pharmacokinetic properties.

    N-(4-methylphenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide: The presence of a methyl group can influence the compound’s lipophilicity and metabolic stability.

The uniqueness of this compound lies in its specific substitution pattern, which can significantly impact its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(4-bromophenyl)-3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O3/c22-14-8-10-15(11-9-14)23-19(25)13-4-3-5-16(12-13)24-20(26)17-6-1-2-7-18(17)21(24)27/h3-5,8-12,17-18H,1-2,6-7H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPCXJDWGDEQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-bromophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
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N-(4-bromophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
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N-(4-bromophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
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N-(4-bromophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
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N-(4-bromophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
Reactant of Route 6
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N-(4-bromophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide

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